2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl-
Description
The compound 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- is a pyranone derivative characterized by a 3-methyl substituent and a dimethoxymethyl group at position 4 of the pyran-2-one ring. Pyranones are oxygen-containing heterocycles with significant relevance in medicinal chemistry and natural product synthesis due to their diverse bioactivities and structural versatility.
Structure
3D Structure
Properties
CAS No. |
820986-07-0 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-3-methylpyran-2-one |
InChI |
InChI=1S/C9H12O4/c1-6-7(9(11-2)12-3)4-5-13-8(6)10/h4-5,9H,1-3H3 |
InChI Key |
LGFBULIURPOMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=COC1=O)C(OC)OC |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis with N,N-Dimethylacetamide Dimethyl Acetal
A method reported by Kepe et al. employs methyl ketones (1 ), N,N-dimethylacetamide dimethyl acetal (2 ), and N-acylglycines (4 ) in acetic anhydride. The reaction proceeds through:
- Enaminoketone Formation : Alkylation of methyl ketones with acetal 2 generates intermediate enaminoketones (3 ).
- Cyclization : Reaction with N-acylglycines (4 ) under acidic conditions forms 4-methyl-2H-pyran-2-ones (6–19 ).
Adaptation for Target Compound
To introduce the dimethoxymethyl group at position 4, a dimethoxymethyl-substituted ketone precursor could replace the methyl ketone. For example, dimethoxymethyl acetone derivatives might undergo analogous cyclization. Yields for analogous 4-substituted pyran-2-ones range from 31% to 81%.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Methyl ketone, Acetal 2 , N-Acylglycine 4 | Acetic anhydride, reflux | 31–81% |
Modified One-Pot Methodology for Sterically Hindered Ketones
For arylacetones or cycloalkanones, a modified protocol using DMFDMA (dimethylformamide dimethyl acetal) and hippuric acid achieves higher yields. This method:
- Generates Enaminoketones : DMFDMA reacts with ketones under reflux.
- Cyclizes : Hippuric acid and acetic anhydride facilitate ring closure.
Application to Target Compound
A dimethoxymethyl-substituted arylacetone (e.g., 3,4-dimethoxyphenylacetone) could replace standard arylacetones. Yields for analogous 5-aryl-6-methyl derivatives reach 78–81%.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Arylacetone, DMFDMA, Hippuric Acid | Acetic anhydride, 90°C | 78–81% |
Organocatalytic Domino Reactions
Organocatalytic approaches enable asymmetric synthesis but require optimization for functional group tolerance.
Wittig Olefination-Cyclization
Wittig reactions offer regioselective control but require careful handling of sensitive intermediates.
Selective Wittig Olefination of Keto Aldehydes
A method by Oikawa et al. involves:
- Wittig Reaction : Selective olefination of keto aldehydes at the aldehyde site.
- Acidic Cyclization : Protonation and ring closure to form 2H-pyran-2-ones.
Adaptation for Target Compound
A dimethoxymethyl-substituted keto aldehyde could undergo Wittig olefination followed by cyclization. Yields for analogous compounds exceed 70%.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Keto aldehyde, Wittig Reagent | Acidic medium | >70% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization (1.1) | High yield, one-pot synthesis | Limited to activated ketones |
| Modified Cyclization (1.2) | Compatible with arylacetones | Requires DMFDMA, lower scalability |
| Organocatalytic (2.1) | Asymmetric control | Low yields, high steric sensitivity |
| Wittig (3.1) | Regioselective, high yields | Sensitive intermediates |
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of 2H-pyran-2-one exhibit notable antimicrobial properties. For instance, compounds synthesized from 4-hydroxy-6-methyl-2H-pyran-2-one have been tested for antibacterial and antifungal activities. These studies demonstrate varying degrees of microbial inhibition depending on the substituents attached to the benzene ring in the hydrazide fragment . The structure–activity relationship indicates that modifications can enhance efficacy against specific pathogens.
Anticancer Potential
The compound's structural features allow for modifications that can lead to the development of anticancer agents. Studies have highlighted the potential of pyran derivatives as inhibitors of cancer cell proliferation. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines, suggesting their utility in cancer therapy .
Agrochemicals
Pesticides and Herbicides
2H-Pyran-2-one derivatives are being explored as potential active ingredients in pesticides and herbicides. Their ability to disrupt biological processes in pests makes them suitable candidates for developing environmentally friendly agrochemicals. Research indicates that these compounds can effectively target specific pests while minimizing harm to beneficial organisms .
Materials Science
Polymer Chemistry
In materials science, 2H-pyran-2-one is utilized as a building block for synthesizing polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. The photochemical properties of pyran derivatives have also been investigated, revealing potential applications in photonic materials .
Synthesis Techniques
The synthesis of 2H-pyran-2-one derivatives often involves multicomponent reactions that facilitate the formation of complex structures efficiently. Recent advancements include the use of microwave-assisted synthesis methods, which significantly reduce reaction times and improve yields .
Case Studies
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and similarities between the target compound and other pyranone derivatives:
Key Observations:
- Substituent Effects : The dimethoxymethyl group in the target compound provides steric bulk and electron-donating effects, contrasting with hydroxyl or unsaturated groups in analogs like 4-hydroxy-6-methyl-3-(2-propenyl)-2H-pyran-2-one. This difference likely influences reactivity; for example, hydroxylated derivatives may participate in redox reactions, while alkoxylated groups enhance lipophilicity.
- Ring Saturation: Saturated analogs (e.g., tetrahydro-2H-pyran-2-ones) exhibit distinct conformational flexibility and reduced aromaticity compared to unsaturated pyranones, affecting their interaction with biological targets.
Biological Activity
2H-Pyran-2-one, specifically 4-(dimethoxymethyl)-3-methyl-, is a compound belonging to the pyran class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- can be represented as follows:
- Molecular Formula : C₉H₁₀O₄
- Molecular Weight : 182.17 g/mol
This compound features a pyran ring with dimethoxymethyl and methyl substituents, influencing its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 2H-pyran-2-one exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives and their activity against gram-positive bacteria. Notably, compounds with bulkier substituents at the C-2 position demonstrated increased antibacterial activity. For example, a derivative showed a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus and 0.75 µg/mL against Streptococcus species .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against Streptococcus |
|---|---|---|
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | 1.56 | 0.75 |
| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Not specified | Not specified |
The antimicrobial activity of pyran derivatives is attributed to their ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity. The presence of an alpha,beta-enone system in these compounds is crucial for their biological activity .
Therapeutic Applications
Beyond antimicrobial properties, compounds in the pyran family have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). Research has shown that certain pyran derivatives can modulate signaling pathways associated with neuroprotection, making them candidates for further drug development .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of a pyran derivative in a model of tauopathy. The compound was found to influence pathways like PKA and ERK signaling, promoting neurite outgrowth and suggesting potential for AD treatment .
- Antihypertensive Activity : In another study, various extracts containing pyran derivatives were evaluated for antihypertensive effects in animal models, demonstrating significant reductions in blood pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
